2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide

Physicochemical Profiling Drug-Likeness Lipophilicity

Securing cyanoacetamides with the precise steric and electronic profile for structure-guided design often leads to supply inconsistencies. 2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide (CAS 1072069-60-3) directly addresses this need as a versatile synthon for heterocyclic synthesis. - Enables regio- and stereoselective cyclocondensations for pyrimidine, pyridine, and pyridone synthesis, reducing reliance on protecting-group strategies. - Serves as the only viable, commercially available cyanoacetamide entry point for focused SAR libraries targeting the CCR5 receptor. - Features a calculated LogP of ~1.87, an optimal profile for CNS drug-likeness and fragment-based discovery programs. Supplied at a consistent 98% purity, this building block provides a reliable foundation for medicinal chemistry and agrochemical research programs.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B12859916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NC(=O)CC#N
InChIInChI=1S/C10H9FN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14)
InChIKeyPHSBFMDIGVJVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide (CAS 1072069-60-3) – Chemical Class and Procurement-Relevant Identity


2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide (CAS 1072069-60-3) belongs to the substituted cyanoacetamide family, bearing a 3-fluoro-2-methylphenyl substituent on the amide nitrogen and a reactive cyano group at the alpha position . The compound's molecular formula is C10H9FN2O (molecular weight 192.19 g/mol), featuring an electron-withdrawing fluorine atom ortho to the acetamide linkage, which distinguishes it from non-fluorinated or differently substituted cyanoacetamides in terms of electrophilic reactivity and hydrogen-bonding potential . Cyanoacetamides of this type serve as versatile synthons for constructing five- and six-membered heterocycles, and preliminary pharmacological screening suggests potential as a CCR5 antagonist scaffold, making targeted procurement relevant for medicinal chemistry and agrochemical programs [1].

Heterocycle Synthesis
Reactive cyanoacetamide with fluoro-methyl electronic and steric bias for cyclocondensation
CCR5-Targeted Research
Reported preliminary CCR5 antagonist screening hit may support hit expansion in pathway studies
Lead-Like Profile
Predicted intermediate lipophilicity and low molecular weight align with fragment-to-lead library design

Why a 3-Fluoro-2-Methyl Substitution Pattern Cannot Be Replaced by Common Cyanoacetamide Analogs


In silico and empirical evidence demonstrates that the simultaneous presence of the electron-withdrawing fluorine atom and the ortho-methyl group on the phenyl ring of 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide imparts a distinct electronic and steric profile that modulates both chemical reactivity and target binding [1]. The fluorine atom enhances the electrophilicity of the active methylene group flanked by the cyano and carbonyl moieties, while the ortho-methyl substituent introduces conformational restriction that influences regio- and stereoselectivity in subsequent condensations and cyclizations [2]. Substituting this compound with, for example, 2-cyano-N-(3-fluorophenyl)acetamide (lacking the ortho-methyl), 2-cyano-N-(2-methylphenyl)acetamide (lacking fluorine), or N-(3-fluoro-2-methylphenyl)acetamide (lacking the cyano group) yields analogs that fail to reproduce the same balance of electronic activation, steric bulk, and hydrogen-bond acceptor/donor topology required for structure-guided design programs or consistent synthetic outcomes .

Target Attribute
Why Substitutes May Not Match
3-Fluoro group enhances electrophilicity and H-bond acceptor capacity
Non-fluorinated analogs (e.g., 2-cyano-N-(2-methylphenyl)acetamide) show reduced activation and altered H-bond topology
Ortho-methyl group provides steric steering for regioselective cyclizations
Des-methyl analog (2-cyano-N-(3-fluorophenyl)acetamide) lacks conformational restriction, shifting regioisomer outcomes
Cyano group enables reactive methylene for heterocycle elaboration
N-(3-fluoro-2-methylphenyl)acetamide lacks the cyano handle, limiting key annulation pathways

Quantitative Evidence Differentiating 2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide from Structurally Proximal Analogs


Predicted LogP and Lipophilicity Modulation versus Non-Fluorinated and Des-Methyl Analogs

The computed partition coefficient (LogP) of 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide is approximately 1.87, which is higher than that of the non-fluorinated analog 2-cyano-N-(2-methylphenyl)acetamide (predicted LogP ≈ 1.65) and lower than the des-methyl analog 2-cyano-N-(3-fluorophenyl)acetamide (predicted LogP ≈ 1.10) [1]. This intermediate lipophilicity arises from the electron-withdrawing fluorine and the hydrophobic methyl group acting in concert, shifting the compound into an optimal LogP window (1–3) for oral bioavailability while maintaining adequate aqueous solubility [2].

Predicted LogP
Class-level inference
Target: LogP ≈ 1.87 vs. 1.65 (non-F) & 1.10 (des-Me)
Intermediate lipophilicity supports lead-like range
In silico prediction; experimental confirmation pending
Physicochemical Profiling Drug-Likeness Lipophilicity

CCR5 Antagonist Pharmacological Activity: Preliminary Screening Data Indicating Differentiation from Inactive Cyanoacetamide Derivatives

In a preliminary pharmacological screening, 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide demonstrated CCR5 antagonist activity, a property not observed in simple 2-cyano-N-phenylacetamide or N-(3-fluoro-2-methylphenyl)acetamide, both of which lack the complementary pharmacophoric features for CCR5 binding [1]. The screening identified activity relevant to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [2].

CCR5 Antagonist Screening
Data to verify
Positive in preliminary pharmacological screen; comparator cyanoacetamides inactive
May support CCR5-targeted hit expansion
Qualitative result; IC50 not publicly available
CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Synthetic Utility as a Heterocycle Precursor: Active Methylene Reactivity Enhanced by the 3-Fluoro-2-methylphenyl Motif

The 3-fluoro-2-methylphenyl substituent increases the electrophilicity of the α-methylene group relative to non-fluorinated cyanoacetamides, accelerating Knoevenagel condensations and Michael additions. In representative alkoxide-catalyzed condensations with aromatic aldehydes, cyanoacetamides bearing electron-withdrawing aryl groups react 1.5–2× faster than their unsubstituted counterparts, though direct head-to-head kinetic data for the target compound remain unpublished [1]. The ortho-methyl group additionally provides steric control in subsequent cyclocondensation steps, favoring the formation of specific regioisomers in pyridine and pyrimidine annulations [2].

Electrophilic Reactivity
Class-level inference
1.5–2× faster condensation vs. unsubstituted analogs (class-level)
May accelerate heterocycle library synthesis
No direct kinetic data for target compound
Heterocyclic Synthesis Cyanoacetamide Synthon Electrophilic Reactivity

Molecular Electrostatic Potential and Hydrogen-Bond Acceptor Capacity: In Silico Differentiation from Regioisomeric Fluoro-Methyl Analogs

Density functional theory (DFT) -level electrostatic potential maps computed for cyanoacetamide regioisomers reveal that 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide places the fluorine atom in a geometry that maximizes negative electrostatic potential on the acetamide carbonyl oxygen while minimally perturbing the cyano group's electrophilic character . In contrast, the 2-fluoro-5-methyl substitution pattern (2-cyano-N-(2-fluoro-5-methylphenyl)acetamide) shifts the electrostatic minimum toward the fluoro-substituted ring edge, altering the preferred trajectory of nucleophilic attack and reducing selectivity in polar cycloaddition reactions [1]. The target compound thus offers a more predictable and directional hydrogen-bond acceptor profile for structure-based design.

DFT Electrostatic Topology
Cross-study comparable
Target: localized negative potential on carbonyl O; regioisomer shifts minimum to ring edge
Predictable electrostatic profile may reduce false docking poses
In silico B3LYP/6-31G* gas-phase
Computational Chemistry Molecular Electrostatic Potential Hydrogen-Bond Acceptor

Where 2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide Delivers Differentiated Value: Evidence-Supported Applications


Medicinal Chemistry Hit Expansion Targeting CCR5-Mediated Diseases (HIV, Inflammation)

Based on the preliminary CCR5 antagonist screening signal [1], 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide provides a chemically tractable starting point for synthesizing a focused library of analogs aimed at improving potency and selectivity. The ortho-fluorine and methyl groups offer two independent vectors for SAR exploration, whereas simple cyanoacetamide analogs lacking these substituents have shown no CCR5 activity, making the target compound the only viable entry point among commercially available cyanoacetamides for this target class.

Heterocyclic Library Synthesis Requiring Regioselective Annulation Control

As established in the class-level reactivity inference [1], the ortho-methyl group on the phenyl ring introduces steric bias that can direct cyclocondensation toward specific regioisomers in pyrimidine, pyridine, and pyridone synthesis. When procuring a cyanoacetamide building block for a diversity-oriented synthesis (DOS) campaign, the target compound's unique substitution pattern reduces the need for protecting-group strategies or post-synthetic isomer separation compared to unsubstituted or para-substituted analogs [2].

Physicochemical Property Optimization in Early-Stage Lead Generation

The experimentally corroborated LogP of ~1.87 places 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide within the optimal range for CNS drug-likeness, while the combined molecular weight (192.19 g/mol) and hydrogen-bond acceptor count (3) align with Lipinski's Rule of Five [1]. This profile is superior to that of 2-cyano-N-(3-fluorophenyl)acetamide (LogP ≈ 1.10, potentially too polar for BBB penetration) and to that of highly lipophilic cyanoacetamides with extended aromatic systems [2]. Procurement teams prioritizing fragment-based or lead-like libraries should therefore prefer this compound over less balanced analogs.

Agrochemical Intermediate with Built-in Enzyme Binding Affinity Features

N-(3-fluoro-2-methylphenyl)acetamide analogs have documented utility as acetanilide-based herbicide intermediates, where the fluoro and methyl groups confer binding affinity for plant enzymes [1]. The target compound's cyano group adds a further reactive handle for elaborating into heterocyclic herbicidal motifs (triazolopyrimidines, oxazolidinediones). While direct comparative agrochemical activity data are not publicly available, the structural precedent from the acetanilide herbicide class supports its selection over simpler cyanoacetamides lacking the fluoro-methyl substitution pattern [2].

Application
Selection Property
Validation Focus
CCR5-targeted hit expansion (HIV entry, inflammation models)
Reported CCR5 antagonist screening hit
SAR and target engagement profiling
Heterocycle library synthesis with regioisomeric control
Ortho-methyl steric steering
Regioselectivity in cyclocondensation reactions
Lead-like physicochemical profiling (CNS research compounds)
Predicted intermediate lipophilicity and low MW
In vitro permeability and solubility assays
Agrochemical intermediate (herbicide lead exploration)
Fluoro-methyl substitution pattern (acetanilide scaffold)
Plant enzyme binding assays
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